molecular formula C44H92NO6P B1615318 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium CAS No. 45322-29-0

2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium

Cat. No.: B1615318
CAS No.: 45322-29-0
M. Wt: 762.2 g/mol
InChI Key: HVVJCLFLKMGEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium is a complex organic compound with the molecular formula C44H92NO6P . This compound is known for its unique structure, which includes a phosphoryl group, an azanium group, and long alkyl chains. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium typically involves multiple steps. One common method includes the reaction of 2,3-dioctadecoxypropyl with trimethylazaniumyl ethyl phosphate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or ethyl ether at a temperature range of 159-160°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium involves its interaction with cellular membranes and intracellular pathways. It is known to interfere with membrane lipid metabolism, particularly affecting phosphatidylcholine and cholesterol levels. This disruption can lead to altered mitochondrial function and reduced cell viability, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its long alkyl chains and the specific arrangement of its functional groups.

Properties

IUPAC Name

2,3-dioctadecoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H92NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVJCLFLKMGEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H92NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963366
Record name 2,3-Bis(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45322-29-0
Record name Choline, phosphate, 2,3-bis(octadecyloxy)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045322290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium
Reactant of Route 3
Reactant of Route 3
2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.